1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate
Description
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate is a pyrrolidine-based organic salt featuring a methyl group, a propyl chain, and a 2-thienyl substituent on the pyrrolidine ring. The (E)-2-butenedioate (fumarate) counterion enhances its solubility and stability. This compound’s structure is characterized by:
- Pyrrolidine core: A five-membered saturated nitrogen ring, which adopts a puckered conformation influenced by substituents .
- Counterion: The fumarate ion (E-isomer of 2-butenedioate) forms hydrogen bonds, impacting crystallization and bioavailability.
Structural studies of such compounds often employ SHELX programs for crystallographic refinement, ensuring precise determination of bond lengths, angles, and ring puckering parameters .
Properties
CAS No. |
73604-74-7 |
|---|---|
Molecular Formula |
C16H23NO4S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-3-propyl-3-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C12H19NS.C4H4O4/c1-3-6-12(7-8-13(2)10-12)11-5-4-9-14-11;5-3(6)1-2-4(7)8/h4-5,9H,3,6-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QFUNAUMZOPMYDE-WLHGVMLRSA-N |
Isomeric SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the pyrrolidine ring substituted at the 1-, 3-, and 3-positions.
- Introduction of the 2-thienyl substituent at the 3-position.
- Alkylation to introduce the propyl group.
- Formation of the (E)-2-butenedioate salt or ester form.
This multi-step synthesis typically starts from simpler precursors such as substituted pyrrolidines or cyclization reactions involving amino acids or related intermediates.
Ring Closure and Substitution Reactions
A key step in the synthesis is the ring closure to form the pyrrolidine ring with the desired substitutions.
Ring Closure Reaction : A ring closure reaction is performed between appropriate precursors, such as malic acid derivatives and methylamine or propylamine derivatives, to form intermediates like 3-hydroxy-1-methylcyclobutanediamide or substituted pyrrolidinol compounds. This step is often conducted in solvents such as toluene, chlorobenzene, or xylene under reflux with water removal to drive the reaction forward.
Substitution with 2-Thienyl Group : The introduction of the 2-thienyl group at the 3-position is achieved through nucleophilic aromatic substitution or organometallic coupling methods (e.g., Suzuki or Stille coupling) using 2-thienyl boronic acids or stannanes with halogenated pyrrolidine intermediates.
Reduction and Esterification Steps
Reduction of Intermediates : Reduction of the ring-closed intermediates to the corresponding pyrrolidinol or pyrrolidine derivatives is carried out using safer reducing agents such as sodium borohydride or potassium borohydride, often in the presence of boron trifluoride-etherate or boron tribromide-etherate to enhance reactivity and selectivity. This approach avoids hazardous reagents like lithium aluminum hydride or diborane, improving safety and scalability.
Esterification with (E)-2-Butenedioic Acid (Maleic Acid) : The final step involves forming the (E)-2-butenedioate salt or ester by reacting the pyrrolidine derivative with maleic acid or its anhydride under controlled conditions to yield the desired compound.
Detailed Example Procedure (Adapted from Patent CN113321605A)
| Step | Reagents & Conditions | Description | Yield/Outcome |
|---|---|---|---|
| S1 Ring Closure | Malic acid (60 g), 40% methylamine aqueous solution (41.6 g), toluene (420 g), reflux 18 h with water removal | Formation of 3-hydroxy-1-methylcyclobutanediamide (intermediate) | White solid, easy to purify, 40 g isolated |
| S2 Reduction | Sodium or potassium borohydride (70-74 g), anhydrous tetrahydrofuran (350-505 g), dimethyl sulfate (174-246 g), trimethyl borate, inert atmosphere, 0-30°C, 3-5 h reaction | Reduction of intermediate to 1-methyl-3-pyrrolidinol | Colorless liquid, 26.8-41.5 g isolated |
| S3 Esterification | Reaction of pyrrolidinol with (E)-2-butenedioic acid under controlled conditions (not fully detailed) | Formation of 1-methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate | Final product isolated and purified |
This method emphasizes:
- Use of safer reducing agents.
- Intermediate purification by crystallization.
- Controlled temperature and inert atmosphere to improve yield and purity.
Data Tables Summarizing Key Parameters and Yields
| Parameter | Example 1 | Example 3 | Example 4 |
|---|---|---|---|
| Solvent | Toluene | Chlorobenzene | Xylene |
| Malic Acid (g) | 60 | 60 | 72 |
| Methylamine 40% (g) | 41.6 | 43.2 | 51.8 |
| Reaction Time (h) | 18 | 10 | 15 |
| Reducing Agent | Potassium borohydride | Potassium borohydride | Sodium borohydride |
| Dimethyl Sulfate (g) | 174.2 | 72 | 246 |
| Temperature Range (°C) | 0 to 30 | 0 to 30 | 0 to 30 |
| Yield of Intermediate (g) | 40 | 18 | 49 |
| Yield of Final Product (g) | 26.8 | 11.2 | 41.5 |
Research Outcomes and Analysis
- The preparation method using malic acid and methylamine derivatives followed by reduction with borohydride reagents provides a high-purity intermediate that is easy to isolate and purify.
- The use of dimethyl sulfate and trimethyl borate in the reduction step enhances the efficiency of the conversion to the pyrrolidinol intermediate.
- The final esterification step to introduce the (E)-2-butenedioate moiety is critical for obtaining the target compound with desired stereochemistry and purity.
- The process demonstrates good scalability potential with yields ranging from approximately 60% to 85% for intermediate and final products, depending on reaction conditions and solvents.
- Safety improvements over traditional methods are significant due to the choice of reducing agents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced products.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Thienyl halides, nucleophiles or electrophiles, polar aprotic solvents (e.g., DMF), catalysts (e.g., Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced products. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
-
Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
-
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors: : The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), to modulate cellular signaling pathways.
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
-
Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include phencyclidine (PCP) derivatives and related pyrrolidine salts (Table 1):
| Compound Name | Substituents (Pyrrolidine) | Counterion | Key Structural Features |
|---|---|---|---|
| 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine | Methyl, propyl, 2-thienyl | Fumarate | Bulky propyl, thienyl π-system |
| TCPY (1-[1-(2-thienyl)cyclohexyl]pyrrolidine HCl) | Cyclohexyl-thienyl, pyrrolidine | HCl | Cyclohexyl spacer, aromatic thienyl |
| PCPY (1-[1-phenylcyclohexyl]pyrrolidine HCl) | Cyclohexyl-phenyl, pyrrolidine | HCl | Phenyl instead of thienyl |
| PYCC (1-pyrrolidinocyclohexanecarbonitrile HCl) | Cyclohexanecarbonitrile | HCl | Nitrile group, no aromatic substituent |
Key Observations :
- Thienyl vs.
- Counterion Effects : Fumarate salts generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., TCPY, PCPY), which may enhance bioavailability .
- Ring Puckering : The propyl group in the target compound induces distinct puckering in the pyrrolidine ring, quantified via Cremer-Pople parameters (e.g., amplitude q and phase φ), altering its three-dimensional conformation compared to TCPY’s cyclohexyl-linked structure .
Physicochemical Properties
Calculated properties based on structural analogs (Table 2):
| Property | Target Compound | TCPY | PCPY | PYCC |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~355.4 | 328.3 | 323.9 | 242.7 |
| Log P (Predicted) | ~2.8 | 3.1 | 3.5 | 1.9 |
| Water Solubility (mg/mL) | ~15 (fumarate salt) | ~5 (HCl salt) | ~3 (HCl salt) | ~20 (HCl salt) |
Key Insights :
- The target compound’s propyl chain increases molecular weight and log P compared to PYCC but reduces lipophilicity relative to TCPY and PCPY due to the polar fumarate counterion .
- Thienyl-containing compounds (target, TCPY) show moderate solubility, balancing aromatic hydrophobicity and ionic interactions.
Biological Activity
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate, with the CAS number 73604-74-7, is a compound that has garnered interest in various biological research fields. Its molecular formula is and it has a molecular weight of approximately 325.4 g/mol. This compound is characterized by its unique thienyl and pyrrolidine structures, which contribute to its biological activities.
Biological Activity
Mechanism of Action
The biological activity of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate primarily revolves around its interaction with specific biological pathways. Research indicates that compounds with similar structures often exhibit properties such as:
- Antioxidant activity : They can scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory effects : Some derivatives have shown promise in modulating inflammatory pathways.
- Neuroprotective properties : Certain analogs are being studied for their potential in protecting neuronal cells from damage.
Case Studies and Research Findings
-
Neuroprotective Effects
A study conducted on related pyrrolidine derivatives demonstrated significant neuroprotective effects in vitro. These compounds were found to inhibit neuronal apoptosis induced by oxidative stress, suggesting that 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate may exhibit similar protective effects due to its structural similarities . -
Antioxidant Activity
In an experimental setup, the antioxidant capacity of thienyl-containing compounds was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants . -
Anti-inflammatory Properties
Research on similar thienyl derivatives revealed their potential to inhibit pro-inflammatory cytokines in cell culture models. This suggests that 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate could play a role in managing inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for the preparation of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate, and what factors influence the E/Z isomer ratio during synthesis?
The Wittig reaction is a validated method for synthesizing pyrrolidine derivatives with controlled stereochemistry. Key factors affecting the E/Z isomer ratio include:
- Reagents and solvents : Polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) may favor the E isomer.
- Temperature and reaction time : Prolonged heating can shift equilibrium toward the thermodynamically stable isomer.
- Catalytic systems : Transition metal catalysts (e.g., Pd) may enhance selectivity.
Researchers should use HPLC or GC-MS to monitor isomer ratios during optimization .
Advanced: How can researchers resolve discrepancies in reported isomer ratios of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine derivatives under different synthetic conditions?
Discrepancies often arise from variations in reaction setup (e.g., moisture levels, reagent purity). Methodological steps to address this include:
- Standardized protocols : Replicate experiments under inert atmospheres (argon/glovebox) to eliminate moisture/oxygen interference.
- Advanced chromatography : Use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) to separate and quantify isomers.
- Kinetic vs. thermodynamic control : Perform time-course studies to distinguish between intermediates and final products .
Basic: What analytical methodologies are essential for confirming the structural integrity and purity of this compound?
Critical techniques include:
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula.
- Multinuclear NMR (¹H, ¹³C, DEPT) : Assign stereochemistry and detect impurities.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained.
- HPLC-UV/Vis : Quantify purity and detect residual solvents/byproducts .
Advanced: What strategies are effective in optimizing the catalytic efficiency of reactions involving thienyl-pyrrolidine derivatives?
- Ligand screening : Test phosphine or N-heterocyclic carbene (NHC) ligands to enhance metal-catalyst activity.
- Solvent effects : Evaluate dielectric constant and coordination ability (e.g., DMSO vs. THF).
- Computational modeling : Density functional theory (DFT) can predict transition states and guide catalyst design.
- Kinetic isotope effects (KIE) : Study deuterated analogs to identify rate-determining steps .
Advanced: How does the thienyl substituent influence the compound’s reactivity and interaction with biological targets?
- Electronic effects : The thienyl group’s electron-rich nature may stabilize charge-transfer complexes.
- Biological interactions : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Comparative studies : Synthesize analogs with phenyl or furyl substituents to isolate the thienyl group’s role in activity .
Basic: What stability considerations are critical for storing and handling this compound in research settings?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture control : Use molecular sieves in storage containers.
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life .
Advanced: How can researchers address low yields in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
